molecular formula C5H9N5O B13093870 (2,5,6-Triaminopyrimidin-4-yl)methanol

(2,5,6-Triaminopyrimidin-4-yl)methanol

Cat. No.: B13093870
M. Wt: 155.16 g/mol
InChI Key: SGFSNELOTYRDBY-UHFFFAOYSA-N
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Description

(2,5,6-Triaminopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H9N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring and a hydroxymethyl group at the fourth position. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,6-Triaminopyrimidin-4-yl)methanol typically involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 40-60°C.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,5,6-Triaminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2,5,6-Triaminopyrimidin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5,6-Triaminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Similar structure but lacks the hydroxymethyl group.

    2,5,6-Triaminopyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

(2,5,6-Triaminopyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

(2,5,6-triaminopyrimidin-4-yl)methanol

InChI

InChI=1S/C5H9N5O/c6-3-2(1-11)9-5(8)10-4(3)7/h11H,1,6H2,(H4,7,8,9,10)

InChI Key

SGFSNELOTYRDBY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NC(=N1)N)N)N)O

Origin of Product

United States

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